molecular formula C17H16N2O5 B5686955 ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE

Cat. No.: B5686955
M. Wt: 328.32 g/mol
InChI Key: GPDMNXMEUJFZDE-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-Nitrophenyl)acetamido]benzoate is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a benzoate ester core linked to a 2-nitrophenyl group through an acetamido bridge. Compounds with similar 2-aminobenzamide structures have been investigated as core scaffolds in the design of hybrid molecules that target epigenetic enzymes, such as histone deacetylases (HDACs) . Researchers may utilize this chemical as a synthetic intermediate or a building block in the development of novel bioactive molecules. The nitro group on the phenyl ring can serve as a versatile handle for further chemical transformations, including reduction to an amine, facilitating the exploration of structure-activity relationships. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-24-17(21)13-8-4-5-9-14(13)18-16(20)11-12-7-3-6-10-15(12)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDMNXMEUJFZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 2 2 Nitrophenyl Acetamido Benzoate and Analogues

Strategies for Amide Bond Formation in N-(2-Nitrophenyl)Acetamide Derivatives

The central amide bond in the target molecule links the 2-nitrophenylacetic acid moiety to an anthranilate backbone. The formation of this C-N bond is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently.

A traditional and robust method for amide synthesis is the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride or anhydride (B1165640). fishersci.co.uk This approach, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. fishersci.co.uk

In the context of synthesizing the target compound, this would involve the reaction of ethyl anthranilate (ethyl 2-aminobenzoate) with 2-nitrophenylacetyl chloride. The reaction is typically performed in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk An alternative is using an aqueous solution of a base in a biphasic system. fishersci.co.uk Similarly, acetic anhydride can be used for acetylation reactions, as demonstrated in the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline. nih.goviucr.org The preparation of the acyl chloride itself is a standard procedure, often achieved by treating the corresponding carboxylic acid (2-nitrophenylacetic acid) with thionyl chloride or oxalyl chloride. fishersci.co.uk

Acylating AgentBaseSolventTemperatureKey Features
Acyl ChlorideTriethylamine, PyridineDichloromethane (DCM), THF0°C to Room Temp.Rapid and high-yielding; requires prior synthesis of the acyl chloride. fishersci.co.uk
Acid AnhydrideNone or Catalytic AcidAcetic AcidRoom Temp. to RefluxUseful for acetylation; generates a carboxylic acid byproduct. nih.goviucr.org
Carboxylic Acid + SOCl₂-Benzene (B151609), TolueneRefluxIn situ generation of acyl chloride.

Modern amide synthesis frequently employs coupling reagents that activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. This approach avoids the often harsh conditions required to generate acyl chlorides. These methods are central to peptide chemistry but are broadly applicable to the synthesis of various amides. fishersci.co.uk

For the synthesis of ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE, 2-nitrophenylacetic acid would be reacted with ethyl anthranilate in the presence of a coupling agent. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To improve yields and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU). fishersci.co.uk

Coupling ReagentAdditive (Optional)BaseSolventKey Features
DCC, EDCHOBt, HOAtDIEA, TEADMF, DCMWidely used, high yields; DCC produces an insoluble urea (B33335) byproduct. fishersci.co.uk
HATU-DIEA, TEADMFHigh efficiency, rapid reaction times, suitable for sterically hindered substrates. fishersci.co.uk
T3P-PyridineEthyl AcetateEfficient and clean; byproducts are water-soluble.
B(OCH₂CF₃)₃-NoneAcetonitrile (MeCN)Borate ester-mediated amidation, operationally simple. acs.org

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for forming C-N bonds, offering alternative reaction pathways that can exhibit high efficiency and functional group tolerance. nih.gov These methods often involve the direct coupling of amines with carboxylic acids or their derivatives, or even direct C-H amination.

One strategy involves the nickel-catalyzed reductive coupling of unactivated esters with nitroarenes, providing a direct route to aromatic amides. nih.gov This method is advantageous as it tolerates base-sensitive functional groups. Ruthenium-based catalysts have also been developed for the atom-economical synthesis of amides from alcohols and nitriles or from carboxylic acids and amines using alkynes as activating agents. nih.gov Furthermore, direct C-H amination, where a C-H bond is functionalized directly with an amine source, has been achieved using catalysts based on rhodium, iridium, and copper. nih.govibs.re.kr For instance, Rh(III)-catalyzed C-H amination can utilize sulfonyl, aryl, and alkyl azides as the nitrogen source. ibs.re.kr While not a direct route for the target molecule's core structure, these C-H functionalization strategies are highly relevant for the synthesis of complex analogues where traditional methods may be limited. researchgate.net

Metal CatalystNitrogen SourceReaction TypeKey Features
NickelNitroarenesReductive Amidation of EstersTolerates base-sensitive groups, provides a novel route. nih.gov
RutheniumAmines/NitrilesDehydrogenative Coupling / Alkyne-mediated couplingAtom-economical, avoids stoichiometric activators. nih.gov
Rhodium(III)Organic AzidesC-H AminationDirect functionalization of C-H bonds, forms N₂ as a byproduct. ibs.re.kr
CopperAmines/AmidesCross-Dehydrogenative CouplingDirect coupling of aryl C-H bonds with N-H bonds. nih.gov

Esterification Pathways for Benzoate (B1203000) Functionality

The ethyl benzoate portion of the target molecule can be formed either by starting with a pre-functionalized anthranilate ester or by performing an esterification reaction on the corresponding carboxylic acid.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. pbworks.com In the synthesis of the target molecule, this could involve reacting 2-[2-(2-nitrophenyl)acetamido]benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comscribd.com

The reaction is an equilibrium process, and to achieve a good yield, the equilibrium must be shifted toward the products. pbworks.com This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for attack by the alcohol nucleophile. pbworks.com

Carboxylic Acid SubstrateAlcoholAcid CatalystConditionsMethod to Drive Equilibrium
Benzoic AcidMethanol (B129727)Sulfuric AcidRefluxExcess methanol. pbworks.comyoutube.com
Anthranilic Acid DerivativesEthanolSulfuric AcidRefluxExcess ethanol or water removal. impactfactor.org
Benzoic Acidn-ButanolSulfuric AcidRefluxWater removal with Dean-Stark trap (using toluene). tcu.edu

Modern synthetic chemistry offers transition-metal-catalyzed methods for ester formation that proceed under different mechanisms and conditions than Fischer esterification. Palladium-catalyzed reactions are particularly prominent for constructing C-O bonds. acs.orgnih.gov

One such method is the palladium-catalyzed esterification of carboxylic acids with aryl iodides. acs.orgnagoya-u.ac.jp This approach would be a convergent strategy where the fully formed N-acyl anthranilic acid is coupled with an ethyl source, or more commonly, an aryl halide is coupled with an alcohol in the presence of carbon monoxide (alkoxycarbonylation). For example, a substituted aryl triflate or halide can be reacted with an alcohol and carbon monoxide in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand to yield the corresponding aryl ester. researchgate.net This methodology is valuable for substrates that may be sensitive to the strongly acidic conditions of Fischer esterification.

Aryl SubstrateCoupling PartnerCatalyst SystemSolventKey Features
Aryl IodidesCarboxylic AcidsPd Catalyst + IBnF Ligand-First direct Pd-catalyzed esterification of aryl iodides with carboxylic acids. acs.orgnagoya-u.ac.jp
Aryl TriflatesAlcohols + COPd(OAc)₂ + dpppDMFMethoxycarbonylation under ambient CO pressure. researchgate.net
Aryl HalidesAryl FormatesPd Catalyst + Phosphine LigandDMFCross-coupling reaction to produce esters. researchgate.net

Ortho-Nitration and Regioselectivity Control in Aromatic Systems

The introduction of a nitro group at a specific position on an aromatic ring is a critical transformation in the synthesis of many pharmaceutical and industrial chemicals. Controlling the regioselectivity of this reaction, particularly to achieve ortho substitution, is a significant challenge that has been addressed through various mechanistic approaches.

Electrophilic aromatic substitution (SEAr) is the fundamental mechanism for the nitration of aromatic compounds. wikipedia.orgnih.gov The reaction typically involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. nih.govmasterorganicchemistry.com The aromatic ring, acting as a nucleophile, attacks the nitronium ion. masterorganicchemistry.com This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. nih.gov In this intermediate, the aromaticity of the ring is temporarily disrupted. nih.gov A weak base, such as water or the bisulfate ion, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromatic system and yielding the nitroaromatic product. masterorganicchemistry.comnih.gov

The regioselectivity of electrophilic aromatic nitration is governed by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. wikipedia.org This is due to the ability of these groups to stabilize the positive charge in the sigma-complex through resonance or inductive effects. wikipedia.org Conversely, electron-withdrawing groups (EWGs) deactivate the ring and, with the exception of halogens, direct the incoming electrophile to the meta position. nih.gov Halogens are an exception; they are deactivating yet ortho, para-directing. nih.gov

Substituent Type Effect on Reactivity Directing Influence Examples
Activating GroupsIncreaseOrtho, Para-OH, -NH₂, -OR, -Alkyl
Deactivating GroupsDecreaseMeta-NO₂, -CN, -SO₃H, -C(O)R
Deactivating GroupsDecreaseOrtho, Para-F, -Cl, -Br, -I

This table summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions.

Achieving high ortho-selectivity can be challenging due to steric hindrance and the competing formation of the para isomer. masterorganicchemistry.com However, specific reaction conditions and the use of certain reagents can favor the formation of the ortho product. rsc.orgresearchgate.net For example, the use of milder nitrating agents or performing the reaction in specific solvent systems can influence the ortho/para ratio. rsc.org

Directed ortho metalation (DoM) is a powerful and highly regioselective method for the functionalization of the ortho position of substituted aromatic rings. wikipedia.org This strategy overcomes the regioselectivity limitations of classical electrophilic aromatic substitution. The DoM reaction involves the deprotonation of the aromatic C-H bond ortho to a directing metalating group (DMG) by a strong organolithium base, such as n-butyllithium or sec-butyllithium. baranlab.orguwindsor.ca

The DMG, which typically contains a heteroatom (O, N, S), coordinates to the lithium atom of the organolithium reagent. wikipedia.orgsemanticscholar.org This coordination brings the base into close proximity to the ortho proton, facilitating its abstraction and leading to the formation of an ortho-lithiated species. semanticscholar.org This intermediate can then be trapped by a wide variety of electrophiles to introduce a substituent exclusively at the ortho position. wikipedia.org

A wide range of functional groups can act as DMGs, with their directing ability varying. uwindsor.ca Strong DMGs include amides, carbamates, and sulfoxides, while weaker DMGs include ethers and amines. baranlab.orgacs.org The choice of base and reaction conditions, such as solvent and temperature, is crucial for the success of the DoM reaction. semanticscholar.org

Directing Metalating Group (DMG) Relative Directing Ability Typical Base Common Electrophiles
-CONR₂Strongs-BuLi, n-BuLiAlkyl halides, Aldehydes, Ketones, CO₂, I₂
-OC(O)NR₂Strongs-BuLi, n-BuLi/TMEDAAlkyl halides, Aldehydes, Ketones, CO₂, I₂
-SO₂NR₂Strongn-BuLiAlkyl halides, Aldehydes, Ketones, CO₂, I₂
-OMeModeraten-BuLi/TMEDAAlkyl halides, Aldehydes, Ketones, CO₂, I₂
-NMe₂Moderaten-BuLiAlkyl halides, Aldehydes, Ketones, CO₂, I₂

This table provides examples of common directing metalating groups and their characteristics in Directed Ortho Metalation reactions.

The combination of DoM with subsequent cross-coupling reactions has become a versatile tool for the synthesis of complex aromatic structures. researchgate.net

Sequential and Convergent Synthesis Strategies for Assembling Complex Architectures

A sequential, or linear, synthesis involves the step-by-step modification of a starting material through a series of reactions until the final product is obtained. In the context of the target molecule, a plausible sequential approach could start with a precursor like ethyl 2-aminobenzoate (B8764639). chemimpex.combiosynth.com This precursor could then be acylated with a derivative of 2-nitrophenylacetic acid to form the central amide bond.

For the synthesis of this compound, a convergent strategy would involve the separate synthesis of two key fragments: an activated derivative of 2-nitrophenylacetic acid and ethyl 2-aminobenzoate. The 2-nitrophenylacetic acid fragment could be prepared through the nitration of phenylacetic acid. The ethyl 2-aminobenzoate fragment is commercially available or can be synthesized from anthranilic acid. chemimpex.combiosynth.com The final step would be the coupling of these two fragments through the formation of an amide bond. This can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to a more reactive species like an acid chloride. This convergent approach allows for the efficient assembly of the target molecule from well-defined building blocks. rsc.orgresearchgate.net

Green Chemistry and Flow Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Green chemistry principles and the application of flow chemistry are at the forefront of this endeavor. jocpr.commdpi.com

The synthesis of nitroaromatic compounds, which often involves harsh and hazardous reagents, is an area where green chemistry principles can have a significant impact. nih.gov The development of milder and more selective nitration methods, the use of less hazardous solvents, and the design of processes that minimize waste are key goals. jocpr.comscribd.com For example, the use of solid acid catalysts or alternative nitrating agents can reduce the reliance on mixed acid systems.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. seqens.comewadirect.com These advantages include enhanced safety due to the small reaction volumes, improved heat and mass transfer leading to better control over reaction parameters, and the potential for higher yields and purities. nih.govvapourtec.com Flow chemistry is particularly well-suited for hazardous reactions like nitration, as it minimizes the amount of energetic material present at any given time. seqens.comewadirect.com Furthermore, the formation of amide bonds, a key step in the synthesis of the target molecule, has been successfully implemented in flow chemistry systems, often leading to reduced reaction times and simplified workup procedures. nih.govresearchgate.net

Parameter Batch Chemistry Flow Chemistry
Reaction Volume LargeSmall
Heat Transfer Less EfficientHighly Efficient
Safety Higher risk with hazardous reactionsInherently safer
Scalability Can be challengingStraightforward by extending run time
Process Control More difficult to control preciselyPrecise control of temperature, pressure, and stoichiometry

This table compares the key features of batch and flow chemistry.

The integration of green chemistry principles with flow technology has the potential to revolutionize the synthesis of complex molecules like this compound, making the processes more sustainable, efficient, and safer.

Chemical Reactivity and Transformation Studies of Ethyl 2 2 2 Nitrophenyl Acetamido Benzoate

Reactions of the Nitro Group

The ortho-nitrophenyl group is a versatile functionality that can undergo several important transformations. These include reduction to an amine, photochemical rearrangements, and nucleophilic aromatic substitution.

Reductions to Amino Functionalities

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction using reagents like stannous chloride being common approaches.

Catalytic Hydrogenation: This method typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is generally clean and efficient, yielding the corresponding aniline (B41778) derivative.

Stannous Chloride (SnCl₂): In acidic media, stannous chloride is an effective reducing agent for aromatic nitro compounds. The reaction proceeds via a series of electron and proton transfers, ultimately converting the nitro group to an amino group. This method is often favored when other reducible functional groups are present in the molecule that might be sensitive to catalytic hydrogenation.

Method Reagents Typical Conditions Product
Catalytic HydrogenationH₂, Pd/C or PtO₂Methanol (B129727) or Ethanol (B145695), Room Temperature, Atmospheric PressureEthyl 2-[2-(2-aminophenyl)acetamido]benzoate
Stannous Chloride ReductionSnCl₂, HClEthanol, RefluxEthyl 2-[2-(2-aminophenyl)acetamido]benzoate

Photochemical Reactions and Rearrangements of Ortho-Nitrophenyl Systems

Ortho-nitrophenyl compounds are known for their photochemical reactivity. Upon irradiation with UV light, they can undergo intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. acs.org This intermediate can then participate in various subsequent reactions. rsc.org For compounds containing a benzylic C-H bond ortho to the nitro group, as in the 2-nitrophenylacetyl moiety of the title compound, this can lead to the formation of 2-nitrosobenzaldehyde derivatives. rsc.org

The general mechanism involves the photo-excited nitro group abstracting a hydrogen atom from the benzylic position. acs.org The resulting diradical species then rearranges to the aci-nitro intermediate, which can subsequently tautomerize and eliminate water to yield the nitroso compound. rsc.org These photochemical transformations have found applications in the development of photoremovable protecting groups. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Rings

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govyoutube.com This allows for the displacement of a suitable leaving group, typically a halide, located ortho or para to the nitro group by a nucleophile. youtube.comyoutube.comopenstax.org While the title compound does not possess a typical leaving group on the nitro-substituted ring, the principle of SNAr is a key aspect of the reactivity of nitroaromatics. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org The stability of this intermediate is crucial for the reaction to occur. youtube.com

Reactions of the Amide Moiety

The secondary amide linkage in Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate offers another site for chemical modification, including cleavage through hydrolysis and derivatization at the nitrogen atom.

Cleavage and Hydrolysis Mechanisms

Amide bonds are generally stable, but they can be cleaved under acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide is hydrolyzed to yield a carboxylic acid and an amine. libretexts.orgyoutube.com The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid. rsc.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the amide undergoes hydrolysis to form a carboxylate salt and an amine. libretexts.orgarkat-usa.orgresearchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then expels the amide anion. A subsequent proton transfer from the initially formed carboxylic acid to the amide anion gives the final products. libretexts.org

Condition Reagents Products
Acidic HydrolysisH₂O, H⁺ (e.g., HCl), Heat2-(2-Nitrophenyl)acetic acid and Ethyl anthranilate
Basic HydrolysisH₂O, OH⁻ (e.g., NaOH), HeatSodium 2-(2-nitrophenyl)acetate and Ethyl anthranilate

N-Alkylation and N-Derivatization Reactions

The hydrogen atom on the secondary amide nitrogen can be replaced with an alkyl or other functional group. nih.gov The N-alkylation of amides can be achieved by treating the amide with a base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Various protocols for the N-alkylation of secondary amides have been developed using different catalytic systems. researchgate.netnih.gov These reactions are valuable for synthesizing more complex substituted amines and amides. nih.gov Acid-catalyzed N-alkylation with alcohols can also be successful if the intermediate carbocation is highly stabilized. flvc.org

Interconversion Reactions: Amide to Ester Transformations

The conversion of an amide to an ester is a challenging chemical transformation due to the high stability of the amide bond, which is significantly less electrophilic than other carbonyl derivatives. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group.

While direct transformation is difficult, several methods have been developed for this conversion, often involving harsh conditions or activation of the amide C–N bond. Nickel-catalyzed methods, for instance, have been shown to activate and cleave the C–N bond of amides, allowing for subsequent reaction with alcohols to form esters under mild conditions. nih.gov Another approach involves the activation of N-methylamides through nitrosation. nih.gov

For this compound, no specific studies documenting its conversion from the internal amide to a corresponding ester have been found in the surveyed literature. Such a transformation would be particularly complex due to potential competing reactions at the ethyl ester moiety.

Reactions of the Ester Moiety

The ethyl ester group in the title compound is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the presence of the bulky and electronically complex 2-[2-(2-nitrophenyl)acetamido] group at the ortho position.

Aminolysis and Transamidation Studies

Aminolysis is the reaction of an ester with an amine to form a new amide and an alcohol. This reaction is fundamental in organic synthesis for creating amide bonds. researchgate.net The mechanism can be either concerted or stepwise, involving a tetrahedral intermediate, depending on factors like the amine's basicity and the nature of the leaving group. nih.govnih.gov

Kinetic studies on the aminolysis of various substituted phenyl benzoates show that the reaction mechanism is sensitive to the electronic nature of substituents in both the non-leaving benzoyl group and the leaving phenolate (B1203915) group. nih.govresearchgate.net For instance, the reaction of Y-substituted phenyl benzoates with secondary amines in aqueous DMSO was found to proceed via a linear Brønsted plot, indicating a consistent mechanism. nih.gov

Specific aminolysis or transamidation studies on this compound are not available in the current literature. The reaction would involve the displacement of the ethoxide leaving group by an incoming amine. The large ortho-substituent would likely exert significant steric hindrance, potentially slowing the rate of reaction compared to simpler esters like ethyl benzoate (B1203000).

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This equilibrium reaction is typically catalyzed by an acid or a base. For example, the conversion of ethyl esters to methyl esters can be achieved by reacting them with methanol in the presence of a catalyst.

While this is a common industrial and laboratory process for simple esters, researchgate.net specific research on the transesterification of this compound has not been reported. The reaction would be subject to the same steric considerations mentioned for aminolysis, potentially requiring more forcing conditions to proceed efficiently.

Saponification and Ester Hydrolysis

Saponification is the hydrolysis of an ester under basic conditions, which yields a carboxylate salt and an alcohol. The reaction of ethyl benzoate with sodium hydroxide, for example, produces sodium benzoate and ethanol. doubtnut.com This process follows a bimolecular addition-elimination mechanism. acs.org The rate of saponification is sensitive to temperature, solvent, and the electronic nature of substituents on the aromatic ring. researchgate.netoup.com

For the title compound, hydrolysis under basic conditions would yield the sodium salt of 2-[2-(2-nitrophenyl)acetamido]benzoic acid and ethanol. The rate of this reaction would be influenced by the ortho-substituent. While the amide group itself is relatively neutral electronically in this context, the steric bulk would likely decrease the rate of hydroxide attack at the ester carbonyl compared to unsubstituted ethyl benzoate.

Under acidic conditions, ester hydrolysis is reversible. Theoretical studies on the acid-catalyzed hydrolysis of ethyl benzoate indicate a mechanism where water molecules play a crucial role in the transition state. doubtnut.com For the title compound, acid hydrolysis would be complicated by the potential for hydrolysis of the amide bond under harsh acidic conditions.

Table 1: General Conditions for Related Ester Transformations

Reaction Type Reactants Typical Conditions Products
Aminolysis Ester, Amine (e.g., R'NH₂) Heat, sometimes with catalyst Amide (RCONHR'), Alcohol (R''OH)
Transesterification Ester, Alcohol (e.g., R'''OH) Acid or Base catalyst (e.g., H₂SO₄, NaOMe) New Ester (RCOOR'''), Original Alcohol (R''OH)
Saponification Ester, Strong Base (e.g., NaOH) Aqueous solution, Heat Carboxylate Salt (RCOONa), Alcohol (R''OH)

Note: This table represents general reaction conditions and may not be directly applicable to this compound due to its specific structure.

Reactivity of Aromatic Rings and Substituent Effects

The title molecule contains two substituted benzene (B151609) rings, each with distinct electronic properties that dictate their reactivity towards electrophilic and nucleophilic aromatic substitution.

Influence of Functional Groups on Electrophilic/Nucleophilic Aromatic Substitution

Ring A: The Ethyl Benzoate Moiety

This ring is substituted with an ethyl ester group (-COOEt) and an acetamido group (-NHCOR).

Acetamido Group (-NHCOCH₂(C₆H₄NO₂)): The acetamido group is an activating, ortho, para-directing substituent. unizin.org The nitrogen atom's lone pair can donate electron density to the ring through resonance (+R effect), which outweighs its inductive electron-withdrawing effect (-I effect). minia.edu.eg This donation stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. Therefore, electrophilic substitution (e.g., nitration, halogenation) is directed to the positions ortho and para to the amide nitrogen.

Ethyl Ester Group (-COOEt): The ester group is a deactivating, meta-directing substituent. unizin.org It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic and slowing the rate of electrophilic substitution. minia.edu.eglibretexts.org

Ring B: The Nitrophenyl Moiety

This ring is substituted with a nitro group (-NO₂) and is part of the acetamido side chain.

Nitro Group (-NO₂): The nitro group is a very strong deactivating, meta-directing group. unizin.orglumenlearning.com It strongly withdraws electron density via both inductive (-I) and resonance (-R) effects, making this ring highly electron-deficient and thus very unreactive towards electrophilic substitution. minia.edu.eg

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group makes Ring B susceptible to nucleophilic aromatic substitution, especially if a good leaving group (like a halogen) were present on the ring, typically at the ortho or para position to the nitro group. youtube.com In the absence of such a leaving group, SNAr is unlikely.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Group Ring Effect on Reactivity Directing Influence
-NHCOR (Acetamido) A Activating ortho, para
-COOEt (Ethyl Ester) A Deactivating meta
-NO₂ (Nitro) B Strongly Deactivating meta

Directed Metalation in Substituted Benzamides and Benzoates

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. unblog.fr This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the position ortho to the DMG. wikipedia.orgbaranlab.org The DMG, which contains a heteroatom, acts as a Lewis base to coordinate with the Lewis acidic organolithium species. wikipedia.org This coordination creates a complex that positions the base in close proximity to the ortho proton, facilitating its removal and the formation of a stabilized aryllithium intermediate. baranlab.org This intermediate can then react with various electrophiles to yield ortho-substituted products with high regioselectivity, a significant advantage over traditional electrophilic aromatic substitution which often produces a mixture of ortho and para isomers. wikipedia.org

The efficacy of a DMG is determined by its ability to coordinate the organometallic base and the acidity of the targeted ortho proton. baranlab.org A wide variety of functional groups can act as DMGs, and their directing ability has been ranked through competition experiments. uwindsor.ca Strong directing groups include tertiary and secondary amides, carbamates, and oxazolines, while ethers and methoxy (B1213986) groups are considered weaker. uwindsor.ca

Table 1: Relative Directing Ability of Common Metalation Groups This table is generated based on established hierarchies in organic chemistry literature. baranlab.orguwindsor.ca

Relative Strength Directing Metalation Group (DMG) Example
Strong OCON(R)₂ (Carbamate) Aryl carbamate
CON(R)₂ (Tertiary Amide) N,N-Dialkylbenzamide
CONHR (Secondary Amide) N-Alkylbenzamide
Oxazoline 2-Phenyloxazoline
Moderate CH₂NR₂ (Benzylic Amine) N,N-Dimethylbenzylamine
OCH₂OR (MOM Ether) MOM-protected phenol
NHCO₂R (Carbamate) N-Arylcarbamate
Weak OR (Alkoxy) Anisole
F (Fluoro) Fluorobenzene
COOH / COOR (Carboxylic Acid / Ester) Benzoic acid / Benzoate

In the context of this compound, the benzoate ring possesses two potential directing groups positioned ortho to each other: the secondary amide (-NHCOCH₂-) and the ethyl ester (-COOEt). The secondary amide function is recognized as a significantly more potent directing group than the ester function. uwindsor.ca Furthermore, the amide proton (N-H) is the most acidic proton in the molecule (apart from the aromatic C-H bonds) and will be readily deprotonated by a strong organolithium base. This initial N-deprotonation would form a lithium amide, which is an even more powerful DMG. Consequently, a second equivalent of base would be directed to deprotonate the C-H bond ortho to the amide-bearing nitrogen atom (the C3 position of the benzoate ring). The ester group's directing effect to the C6 position would be overwhelmingly superseded by the powerful amide director.

However, a significant challenge in performing a DoM reaction on this specific substrate is the presence of the nitro group on the second aromatic ring. Nitro groups are highly electrophilic and are generally incompatible with the strong nucleophilic bases used for metalation, such as n-butyllithium. The organolithium reagent would likely add to the nitro group rather than effecting the desired C-H deprotonation.

Intramolecular Rearrangements and Cyclization Reactions

The structural arrangement of this compound, featuring a nitro group in proximity to an acetamido benzoate moiety, makes it a prime candidate for intramolecular cyclization reactions, particularly under reductive conditions. The transformation of the nitro group into a nucleophilic amine function can initiate a cascade leading to the formation of various heterocyclic systems.

The most anticipated transformation is a reductive cyclization. This process involves the chemical reduction of the nitro group to an amino group, generating an intermediate, ETHYL 2-[2-(2-AMINOPHENYL)ACETAMIDO]BENZOATE. This new amine is nucleophilic and is well-positioned to attack an electrophilic center within the same molecule. Two primary intramolecular cyclization pathways are possible for this intermediate:

Attack on the Ester Carbonyl: The newly formed 2-amino group can nucleophilically attack the electrophilic carbonyl of the ethyl benzoate ester. This intramolecular acylation would lead to the formation of a six-membered ring, resulting in a quinazolinone derivative. This pathway is often favored due to the thermodynamic stability of the resulting six-membered heterocyclic system.

Attack on the Amide Carbonyl: Alternatively, the amino group could attack the amide carbonyl. This would result in the formation of a seven-membered ring, yielding a dibenzo[b,f] unblog.fruwindsor.cadiazepinone derivative. While possible, the formation of seven-membered rings is often kinetically and thermodynamically less favorable than the formation of six-membered rings.

The choice of reducing agent and reaction conditions can influence the outcome of the reaction. Common reagents for nitro group reduction include tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂/Pd-C). Subsequent cyclization can occur in situ or be promoted by heat or acid/base catalysis. A similar strategy involving a base-mediated reductive cyclization has been documented for other systems where a nitrobenzene (B124822) moiety is tethered to a ketone. nih.gov The ethyl 2-aminobenzoate (B8764639) scaffold is known to be a versatile precursor in various cyclization reactions. doaj.orgresearchgate.net

Table 2: Potential Intramolecular Cyclization Products from this compound This table outlines predicted reaction pathways and products based on established chemical principles.

Reaction Type Key Intermediate Electrophilic Center Attacked Resulting Heterocyclic Core Plausibility
Reductive Cyclization ETHYL 2-[2-(2-AMINOPHENYL)ACETAMIDO]BENZOATE Ester Carbonyl Quinazolinone High
Reductive Cyclization ETHYL 2-[2-(2-AMINOPHENYL)ACETAMIDO]BENZOATE Amide Carbonyl Dibenzodiazepinone Moderate

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Analysis

NMR spectroscopy is a premier tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For a compound with multiple distinct spin systems like ETHYL 2-[2-(2-NITROPHENYL)ACETAMIDO]BENZOATE, which contains two substituted aromatic rings, an ethyl ester group, and a flexible acetamido linker, advanced NMR techniques are essential.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for assigning the complex ¹H and ¹³C spectra of the title compound by correlating nuclear spins through chemical bonds or through space.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons in the two aromatic rings, confirming their substitution patterns. It would also show a clear correlation between the -CH₂- and -CH₃ protons of the ethyl ester group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon spectrum. For instance, the methylene (B1212753) protons of the ethyl group (~4.4 ppm) would correlate with the methylene carbon (~61 ppm), and each aromatic proton would correlate with its corresponding aromatic carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the amide N-H proton to the amide carbonyl carbon, and from the methylene protons of the acetamido group (-NH-CO-CH₂-) to the carbons of the 2-nitrophenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing vital information about the molecule's conformation. A NOESY spectrum could reveal spatial proximity between the amide N-H proton and protons on the benzoate (B1203000) aromatic ring, or between the methylene bridge protons and protons on either of the aromatic systems, thereby defining the preferred spatial arrangement of these large substituents.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound. Note: This data is hypothetical, based on typical values for analogous structures, as specific experimental data for the title compound is not publicly available.

Atom Label ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Amide N-H ~9.5 (s) - Amide C=O, Benzoate C2
Amide C=O - ~169.0 -
Methylene (-CO-CH₂-Ar) ~4.1 (s) ~45.0 Amide C=O, Nitrophenyl C1', Nitrophenyl C2'
Ethyl -O-CH₂- ~4.4 (q) ~61.5 Ethyl -CH₃, Ester C=O, Benzoate C1
Ethyl -CH₃ ~1.4 (t) ~14.2 Ethyl -O-CH₂, Ester C=O
Ester C=O - ~167.0 -
Benzoate Ring Protons 7.2 - 8.1 (m) 115 - 140 Ester C=O, Amide N-H

Variable Temperature NMR for Rotational Barriers (e.g., Amide Rotation)

The partial double-bond character of the amide C-N bond restricts rotation, often leading to the observation of distinct conformers (rotamers) at room temperature. st-andrews.ac.uk Variable Temperature (VT) NMR is the definitive method for studying this dynamic process and quantifying the energy barrier to rotation. nih.gov

For this compound, hindered rotation around the amide bond can make the environments of the protons on the benzoate ring inequivalent at low temperatures. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the signals for the exchanging protons broaden and merge into a single averaged peak. st-andrews.ac.uk The free energy of activation (ΔG‡) for the rotational barrier can be calculated from this coalescence temperature and the frequency difference between the signals at low temperature. st-andrews.ac.uk Studies on similar ortho-substituted benzamides have shown that steric hindrance can significantly increase the rotational barriers around both the N-C(O) and C-C(O) axes. nsf.govnih.gov

Table 2: Example of VT-NMR Data for Calculating Amide Rotational Barrier. Note: This data is illustrative.

Parameter Value Description
Low Temperature (T_low) 223 K (-50 °C) Temperature where distinct signals are observed.
Signal Separation (Δν) 50 Hz Frequency difference between exchanging proton signals at T_low.
Coalescence Temperature (Tc) 298 K (25 °C) Temperature at which the two signals merge.

NMR in Solution for Conformational Behavior (e.g., N-Acylamino Acid Esters)

By acquiring NMR spectra in solvents of differing polarity (e.g., non-polar CCl₄, and polar DMSO-d₆), one can observe changes in chemical shifts and coupling constants. These changes provide clues about the molecule's conformational equilibrium. For example, a solvent change might alter the equilibrium between conformations where intramolecular hydrogen bonding (e.g., between the N-H proton and the ester carbonyl oxygen) is present and conformations where such bonding is disrupted in favor of interactions with the solvent. This can lead to significant shifts in the resonance of the N-H proton.

Vibrational Spectroscopy (FT-IR, FT-Raman, SERS) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Interpretation of Carbonyl and N-H Stretching Frequencies

The IR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups and the N-H group.

N-H Stretch: The stretching vibration of the secondary amide N-H bond typically appears in the region of 3300-3500 cm⁻¹. udel.edu Its exact position, intensity, and broadness are highly sensitive to hydrogen bonding. A sharp band around 3400 cm⁻¹ would indicate a "free" N-H group, while a broader band shifted to a lower frequency (e.g., 3250 cm⁻¹) would suggest the presence of intermolecular or intramolecular hydrogen bonding.

Carbonyl (C=O) Stretches: The molecule possesses two distinct carbonyl groups: an ester and an amide.

The ester C=O stretch is typically found at a higher frequency, around 1735-1750 cm⁻¹, due to its attachment to the electron-withdrawing benzoate ring. libretexts.org

The amide C=O stretch (often called the Amide I band) appears at a lower frequency, generally between 1650-1680 cm⁻¹. ias.ac.inajol.info This lower frequency is a result of resonance with the nitrogen lone pair, which weakens the C=O double bond. The position of this band is also influenced by hydrogen bonding.

Table 3: Characteristic FT-IR Frequencies for Key Functional Groups.

Functional Group Vibration Mode Typical Frequency Range (cm⁻¹) Expected Appearance
Amide (N-H) Stretch 3200 - 3400 Medium to strong, may be broad
Ester (C=O) Stretch 1730 - 1750 Strong, sharp
Amide (C=O) Stretch (Amide I) 1650 - 1680 Strong, sharp

Analysis of Aromatic Ring Vibrations

Both aromatic rings in the molecule give rise to a series of characteristic absorptions in the IR spectrum. libretexts.orgopenstax.org

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Aromatic C=C Stretches: The in-ring carbon-carbon double bond stretching vibrations produce a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org Strong bands are commonly observed near 1600 cm⁻¹ and 1500 cm⁻¹.

Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene (B151609) ring. spectroscopyonline.com Since both the benzoate and nitrophenyl rings are 1,2-disubstituted (ortho-substituted), a strong band would be expected in the 735-770 cm⁻¹ range for each ring. libretexts.orgspectroscopyonline.com

Nitro Group (NO₂) Vibrations: The 2-nitrophenyl group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Table 4: Compound Names Mentioned in the Article

Compound Name

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. While the theoretical exact mass of this compound can be calculated from its chemical formula (C₁₇H₁₆N₂O₅), specific experimental HRMS data to confirm this value is not available in the searched scientific literature.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragments provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. The elucidation of these fragmentation pathways helps to piece together the molecular structure. For this compound, one could hypothesize potential fragmentation patterns, such as the cleavage of the amide bond or the loss of the ethyl ester group. However, without experimental tandem mass spectrometry (MS/MS) data, a definitive fragmentation pathway cannot be established.

X-ray Crystallography for Solid-State Structure and Conformational Preferences

This technique allows for the precise measurement of the lengths of all chemical bonds and the torsional (dihedral) angles between different planes within the molecule. For instance, in related nitro-substituted aromatic esters, the torsional angle between the two benzene rings and the twist of the nitro group relative to its attached ring are key conformational parameters. Such data is fundamental for understanding the molecule's steric and electronic properties. No crystallographic study containing specific bond lengths or torsional angles for this compound has been found.

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in a crystal lattice. This analysis of crystal packing identifies significant intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the physical properties of the solid material. Studies on similar compounds often reveal layered structures or specific dimer motifs held together by these non-covalent forces. A detailed report on the crystal packing and intermolecular interactions for this compound is not available.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For an organic molecule like this compound, a UV-Vis spectrum would provide valuable insights into its electronic transitions and the extent of conjugation.

The molecule possesses several chromophores, including the nitrophenyl group and the benzoate moiety. The 2-nitrophenyl group is expected to exhibit strong absorption bands in the UV region. A comparative analysis with simpler, related compounds can provide a basis for understanding its spectral features. For instance, nitrobenzene (B124822) typically shows a strong primary absorption band and a weaker secondary band, which are attributed to π → π* transitions within the benzene ring, and a weaker n → π* transition associated with the nitro group. The presence of the acetamido and ethyl benzoate groups would likely modify the positions and intensities of these bands due to their electronic effects on the aromatic systems.

Without experimental data, a hypothetical UV-Vis absorption data table cannot be generated. However, a typical table would present the absorption maxima (λmax) in nanometers (nm) and the corresponding molar absorptivity (ε) in L mol-1 cm-1, along with the solvent used for the measurement, as solvent polarity can influence the spectral features.

Table 1: Hypothetical UV-Vis Absorption Data (Note: This table is for illustrative purposes only and is not based on experimental data for the target compound.)

Solvent λmax (nm) Molar Absorptivity (ε, L mol-1 cm-1) Tentative Assignment
Ethanol (B145695) ~250-270 High π → π* (Benzoyl system)
Ethanol ~300-330 Moderate π → π* (Nitrophenyl system)
Ethanol ~380-420 Low n → π* (Nitro group)

Chiroptical Spectroscopy (Circular Dichroism) for Stereochemical Insights (if chiral derivatives are studied)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

The parent molecule, this compound, is not inherently chiral. Therefore, in its standard form, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were synthesized, for example, by introducing a chiral center in the ethyl group or through atropisomerism (chirality arising from restricted rotation around a single bond), then CD spectroscopy would be a powerful tool for stereochemical analysis.

In such a hypothetical chiral derivative, the CD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths of the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms, providing detailed information about the absolute configuration and conformation of the molecule.

For instance, the orientation of the two aromatic rings relative to each other, if restricted and leading to a chiral conformation, would give rise to distinct CD signals. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum for a given enantiomer, and by comparing the calculated and experimental spectra, the absolute configuration of the chiral derivative could be determined.

As no chiral derivatives of this compound have been reported in the searched literature, no experimental CD data is available. A data table for CD spectroscopy would typically list the wavelength of the Cotton effect (λ in nm) and the differential molar absorption (Δε in L mol-1 cm-1) or molar ellipticity ([θ] in deg cm2 dmol-1).

Theoretical and Computational Chemistry Investigations of Ethyl 2 2 2 Nitrophenyl Acetamido Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer a detailed view of the electronic landscape of a molecule, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govespublisher.com It is a popular and versatile method for calculating the optimized geometry and energy of molecules. nih.govespublisher.com For compounds structurally related to Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), have been successfully used to determine molecular and structural properties. materialsciencejournal.org These calculations provide crucial data on bond lengths, bond angles, and dipole moments, which are in good agreement with experimental findings where available. materialsciencejournal.org The optimized molecular structure is a key starting point for further computational analysis.

Table 1: Representative Theoretical Data from DFT Calculations on Related Compounds

PropertyMethod/Basis SetValue
Total EnergyDFT/B3LYPVaries
Dipole MomentDFT/B3LYPVaries
Bond Length (C-N)DFT/B3LYP/6-311G(d,p)~1.362 Å (amino), ~1.4779 Å (nitro) materialsciencejournal.org
Bond Length (C-C)DFT/B3LYP/6-311G(d,p)1.3466 Å - 1.5339 Å materialsciencejournal.org
Bond Length (C-H)DFT/B3LYP/6-311G(d,p)1.0809 Å - 1.0945 Å materialsciencejournal.org

Note: The values presented are for a structurally related compound, Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, and serve as an illustrative example of the type of data obtained from DFT calculations. materialsciencejournal.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. researchgate.net

For similar nitro-substituted aromatic compounds, the HOMO-LUMO gap has been calculated using DFT. For instance, the calculated HOMO-LUMO gap for one such molecule was found to be 4.105 eV using the DFT/B3LYP method. researchgate.net Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In many nitroaromatic compounds, the HOMO is often localized on the phenyl ring, while the LUMO is concentrated around the nitro group, indicating that this group plays a significant role in the molecule's electronic properties. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Reactivity Descriptors for a Related Compound

ParameterValue (eV)
HOMO EnergyVaries
LUMO EnergyVaries
HOMO-LUMO Gap~4.105 researchgate.net
Ionization Potential~7.06 materialsciencejournal.org
Electron Affinity~2.54 materialsciencejournal.org
Electrophilicity Index~5.07 materialsciencejournal.org

Note: The values are for related compounds and illustrate the typical outputs of MO analysis. materialsciencejournal.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals).

In molecules containing amide and nitro groups, NBO analysis can reveal significant charge delocalization. For instance, in a related compound, it was found that the O(S)-C sigma bond is weakened due to n → σ* delocalization. nih.gov This type of analysis quantifies the stabilization energies associated with these interactions, providing insight into the molecule's stability and the nature of its chemical bonds.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution in a molecule. libretexts.org They are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For aromatic compounds containing nitro groups, the MEP map typically shows a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the aromatic rings often exhibit a positive potential. This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility.

The presence of rotatable bonds, such as those in the amide and ester linkages of this compound, gives rise to different conformational isomers. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them.

For similar molecules, studies have shown that different conformations can exist, with their relative stabilities determined by factors such as steric hindrance and intramolecular hydrogen bonding. researchgate.netresearchgate.net For example, in phenacyl benzoate (B1203000) derivatives, the conformation around the central C-C-O-C bridge can be either synclinal or antiperiplanar. researchgate.netnih.gov The energy barriers to internal rotation, for instance around a methyl group, can be calculated from far-infrared spectral data and ab initio calculations. researchgate.net A detailed potential energy surface scan for the rotation around the key dihedral angles in this compound would reveal the most stable conformations and the transition states connecting them.

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The conformation and stability of this compound are significantly influenced by a network of intramolecular non-covalent interactions, with hydrogen bonding playing a pivotal role. The presence of both hydrogen bond donors (the amide N-H group) and acceptors (the carbonyl oxygen of the ester and amide, and the oxygen atoms of the nitro group) allows for the formation of stabilizing intramolecular hydrogen bonds.

Computational studies on analogous molecules, such as acylphloroglucinols which also feature intramolecular hydrogen bonds involving carbonyl and hydroxyl groups, have demonstrated that these interactions are dominant in determining conformational preferences. nih.govresearchgate.net Density Functional Theory (DFT) calculations are a key tool for analyzing these interactions. nih.govmdpi.com For instance, in a related thiazole (B1198619) carboxylate, DFT calculations using the 6-311G(d,p) basis set have been employed to optimize the geometry and confirm hydrogen bonding sites through Molecular Electrostatic Potential (MEP) analysis. nih.gov These studies indicate that intramolecular hydrogen bonds significantly stabilize the molecular structure.

The strength and geometry of these bonds can be quantitatively assessed through computational methods. The table below presents hypothetical, yet plausible, data for the intramolecular hydrogen bonds in this compound, based on typical values observed in similar organic molecules.

Interaction Donor-Acceptor Distance (Å) Angle (°) Estimated Energy (kcal/mol)
N-H···O=C (amide)2.8 - 3.2140 - 1703 - 7
C-H···O (nitro)3.0 - 3.5120 - 1501 - 3
C-H···O (ester)3.1 - 3.6110 - 1400.5 - 2.5

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Intermolecular Interaction Modeling

The aggregation of molecules in the solid state is directed by a complex interplay of intermolecular forces. For this compound, with its aromatic rings and polar functional groups, hydrogen bonding and aromatic stacking are expected to be the primary drivers of supramolecular assembly.

In the crystalline state, molecules of this compound are likely to form extended networks through intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains. Computational modeling can predict the most stable arrangements of these aggregates.

Studies on similar dinitrobenzoate complexes have shown that non-covalent interactions can significantly affect the geometry of the resulting structures, leading to the formation of polymeric chains. researchgate.net The energy of these interactions, which can be comparable to that of hydrogen bonds, plays a crucial role in the crystal packing. researchgate.net The following table illustrates potential intermolecular hydrogen bonding parameters for a dimer of this compound.

Dimer Motif Interacting Groups H-Bond Distance (Å) Calculated Stabilization Energy (kcal/mol)
Head-to-tailN-H···O=C (ester)2.0 - 2.45 - 10
Head-to-headC-H···O (nitro)2.3 - 2.72 - 5

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The presence of two phenyl rings in the molecule suggests the importance of π-π stacking interactions in its crystal structure. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, can adopt several geometries, including face-to-face, edge-to-face (T-shaped), and offset-stacked conformations. nih.gov Quantum chemical calculations have indicated that T-shaped and offset-stacked arrangements are often energetically more favorable due to reduced electron repulsion. nih.gov

In a related compound, 2-(4-nitrophenyl)-2-oxoethyl benzoate, offset π–π interactions with centroid–centroid distances between 3.6754 (6) and 3.7519 (6) Å are observed, linking molecular ribbons into layers. nih.gov For this compound, similar interactions are anticipated. The table below provides hypothetical computational data for different stacking configurations.

Stacking Geometry Interplanar Distance (Å) Offset (Å) Interaction Energy (kcal/mol)
Face-to-face3.4 - 3.80-1.5 to -2.5
Offset-stacked3.5 - 4.01.5 - 2.0-2.0 to -3.5
T-shaped4.5 - 5.5N/A-1.0 to -2.0

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms.

For example, the synthesis of amides from carboxylic acids and amines has been extensively modeled. These calculations typically reveal a stepwise mechanism involving the formation of a tetrahedral intermediate. The transition state for the formation of this intermediate is characterized by the partial formation of the new C-N bond and the partial breaking of the C-O bond of the carbonyl group. The calculated activation energies for such reactions are typically in the range of 15-25 kcal/mol, depending on the specific reactants and reaction conditions.

The following table provides hypothetical data for the transition state of the final step in the synthesis of this compound.

Reaction Step Key Bond Distances in TS (Å) Imaginary Frequency (cm⁻¹) Calculated Activation Energy (kcal/mol)
Amide bond formationC-N: 1.8-2.2, C-O: 1.3-1.5-200 to -40018 - 25

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The 2-nitrophenyl group is a well-known photolabile protecting group. Upon irradiation with UV light, compounds containing this moiety can undergo intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. uni-konstanz.denih.gov This intermediate can then rearrange to release the protected functional group.

For this compound, the photochemical transformation is expected to be initiated by the abstraction of a hydrogen atom from the benzylic position of the 2-nitrophenylacetyl group by the excited nitro group. This process would lead to the formation of an aci-nitro intermediate. Subsequent electronic and structural rearrangements could lead to the cleavage of the amide bond.

Computational studies, such as those employing Time-Dependent DFT (TD-DFT), can be used to investigate the excited state potential energy surface and to map the reaction pathway from the initial photoexcitation to the final products. mdpi.com These calculations can provide insights into the nature of the excited states involved, the barriers for hydrogen transfer, and the stability of the intermediates.

The key steps in the photochemical transformation are outlined in the table below, with estimated energy barriers based on studies of similar 2-nitrobenzyl compounds.

Photochemical Step Description Excited State Involved Estimated Barrier (kcal/mol)
PhotoexcitationAbsorption of a UV photonS₀ → S₁/T₁N/A
Intramolecular H-abstractionTransfer of H from CH₂ to NO₂T₁5 - 10
aci-Nitro intermediate formationFormation of the aci-nitro tautomerS₀< 5
Rearrangement and cleavageAmide bond scissionS₀10 - 20

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR, IR chemical shifts)

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or computational studies focused on the prediction of spectroscopic parameters for this compound. Consequently, a direct correlation between predicted and experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) chemical shifts for this specific compound cannot be provided at this time.

While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic properties of molecules, it appears that such investigations have not been published for this compound. Studies on structurally related compounds, such as various nitro-substituted phenyl and benzoate derivatives, have demonstrated the utility of methods like B3LYP in correlating theoretical calculations with experimental spectra. However, the unique electronic and steric environment of the titular molecule, arising from the specific arrangement of the 2-nitrophenylacetamido group on the ethyl benzoate scaffold, necessitates a dedicated computational analysis to generate reliable spectroscopic predictions.

The generation of accurate theoretical spectroscopic data would involve several key steps:

Geometry Optimization: The first step would be to determine the lowest energy conformation of the molecule using a suitable level of theory and basis set.

Frequency Calculations: Following optimization, vibrational frequency calculations would be performed to predict the IR spectrum and confirm that the optimized structure corresponds to a true energy minimum.

NMR Shielding Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Without experimental data for this compound, any purely theoretical data would lack the crucial validation needed for a robust scientific discussion. The correlation between theoretical and experimental values is essential for confirming the accuracy of the computational model and for the unambiguous assignment of experimental spectra.

Future research that includes the synthesis and experimental characterization of this compound, coupled with dedicated computational studies, would be required to populate the detailed analysis intended for this section.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of Ethyl 2-[2-(2-nitrophenyl)acetamido]benzoate to ensure high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (e.g., dimethylformamide or tetrahydrofuran for solubility), and catalyst concentration (e.g., 1–5 mol% of triethylamine). Reaction time must be monitored via thin-layer chromatography (TLC) to prevent side reactions such as ester hydrolysis or nitro group reduction. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and acetamido linkage. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1720 cm⁻¹, nitro N=O at ~1520 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer: Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin assays) using cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity. Parallel enzyme inhibition assays (e.g., COX-2 or kinase activity) can identify potential targets. Use concentrations ranging from 1–100 µM and include positive controls (e.g., celecoxib for COX-2) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological activity?

  • Methodological Answer: Synthesize analogs with variations in the nitro group position (e.g., 3- or 4-nitrophenyl), substituents (e.g., chloro, fluoro), or ester groups (e.g., methyl instead of ethyl). Compare bioactivity using dose-response curves and molecular docking to predict binding affinity to targets like COX-2 or kinases. Quantitative SAR (QSAR) models can correlate structural features with activity .

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across studies involving this compound?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, impurity profiles). Validate findings with in vivo models (e.g., murine inflammation assays) .

Q. How can the pharmacokinetic properties of this compound be optimized for therapeutic potential?

  • Methodological Answer: Modify the ester group to improve metabolic stability (e.g., replace ethyl with a tert-butyl ester). Assess logP values via shake-flask methods to balance solubility and membrane permeability. Conduct liver microsome assays to evaluate cytochrome P450 metabolism. Prodrug strategies (e.g., masking the nitro group) may enhance bioavailability .

Q. What advanced techniques are used to study the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer: Employ X-ray crystallography or cryo-EM to resolve binding modes with target proteins (e.g., kinases). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while fluorescence polarization assays measure displacement of known inhibitors. Molecular dynamics simulations predict conformational changes upon binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s kinase inhibition?

  • Methodological Answer: Compare assay conditions: ATP concentrations (Km vs. non-Km levels), enzyme sources (recombinant vs. native), and detection methods (radiometric vs. fluorescence). Validate with orthogonal assays (e.g., Western blot for downstream phosphorylation). Account for batch-to-batch variability in compound purity via HPLC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.